

FT-IR spectrum analysis of 6-Iodohexan-1-ol

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Compound of Interest

Compound Name: 6-Iodohexan-1-ol

Cat. No.: B3135474

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An In-depth Technical Guide to the FT-IR Spectrum Analysis of **6-Iodohexan-1-ol**

Introduction

6-Iodohexan-1-ol is a bifunctional organic molecule with the chemical formula $C_6H_{13}IO$.^[1] It incorporates a primary alcohol at one end of a six-carbon chain and an iodine atom at the other. This structure makes it a valuable intermediate in various synthetic applications. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule by measuring its absorption of infrared radiation. This guide provides a detailed analysis of the expected FT-IR spectrum of **6-Iodohexan-1-ol**, outlines the experimental protocol for obtaining the spectrum, and presents a logical workflow for the analysis.

Predicted FT-IR Spectral Data

The FT-IR spectrum of **6-Iodohexan-1-ol** is dominated by the characteristic vibrations of its primary functional groups: the hydroxyl (O-H) group, the carbon-iodine (C-I) bond, and the alkyl (C-H) backbone. The key to interpreting the spectrum is to identify the absorption bands corresponding to the stretching and bending vibrations of these groups.

Data Summary Table

The expected vibrational frequencies for the key functional groups in **6-Iodohexan-1-ol** are summarized below. These values are based on typical frequency ranges for each bond type.

Vibrational Mode	Functional Group	Expected Frequency Range (cm ⁻¹)	Expected Intensity	Peak Shape
O-H Stretching (Hydrogen-bonded)	Alcohol (R-OH)	3200 - 3500[2][3]	Strong	Broad
C-H Stretching (sp ³ hybridized)	Alkane (-CH ₂ -)	2850 - 3000[4][5]	Strong to Medium	Sharp, multiple peaks
C-H Bending (Scissoring)	Alkane (-CH ₂ -)	~1465	Medium	Sharp
C-O Stretching (Primary Alcohol)	Alcohol (R-CH ₂ OH)	1000 - 1260	Strong	Sharp
C-I Stretching	Alkyl Iodide (R-I)	500 - 600	Medium to Strong	Sharp

Interpretation of Key Spectral Features

- O-H Stretching: The most prominent feature in the spectrum of neat **6-iodohexan-1-ol** is expected to be a very strong and broad absorption band in the 3200-3500 cm⁻¹ region. The broadness of this peak is a direct result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.
- C-H Stretching: Immediately to the right of the O-H band, in the region just below 3000 cm⁻¹, a series of sharp peaks will appear. These correspond to the symmetric and asymmetric stretching vibrations of the sp³-hybridized C-H bonds in the hexyl chain.
- Fingerprint Region (< 1500 cm⁻¹): This region contains a wealth of information, though it can be complex to interpret.
 - C-H Bending: A distinct, medium-intensity peak around 1465 cm⁻¹ is attributable to the scissoring (bending) vibration of the -CH₂- groups.
 - C-O Stretching: A strong, sharp absorption band is expected between 1000 and 1260 cm⁻¹, characteristic of the C-O single bond stretch in the primary alcohol.

- C-I Stretching: The vibration of the carbon-iodine bond is expected at a low frequency (typically 500-600 cm^{-1}) due to the high mass of the iodine atom. This peak will be found in the lower range of the fingerprint region.

Experimental Protocol: FT-IR Analysis of a Liquid Sample

This protocol details the procedure for acquiring an FT-IR spectrum of a neat liquid sample, such as **6-Iodohexan-1-ol**, using either the thin-film method with salt plates or an Attenuated Total Reflectance (ATR) accessory.

Instrumentation and Materials

- Fourier-Transform Infrared (FT-IR) Spectrometer
- Sample: **6-Iodohexan-1-ol**
- Method A: Polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates and a sample holder.
- Method B: FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).
- Cleaning supplies: Tissues, appropriate volatile solvent (e.g., dichloromethane or isopropanol), and ethanol.

Procedure: Thin-Film Method

- Background Spectrum: Ensure the sample compartment is empty. Run a background scan to obtain a reference spectrum of the ambient air (containing CO_2 and water vapor), which will be automatically subtracted from the sample spectrum.
- Sample Preparation: Place one clean, dry salt plate on a flat surface. Add one small drop of **6-Iodohexan-1-ol** to the center of the plate.
- Create Film: Carefully place the second salt plate on top of the first, gently rotating it a quarter turn to spread the liquid into a thin, even film between the plates. Ensure there are

no air bubbles.

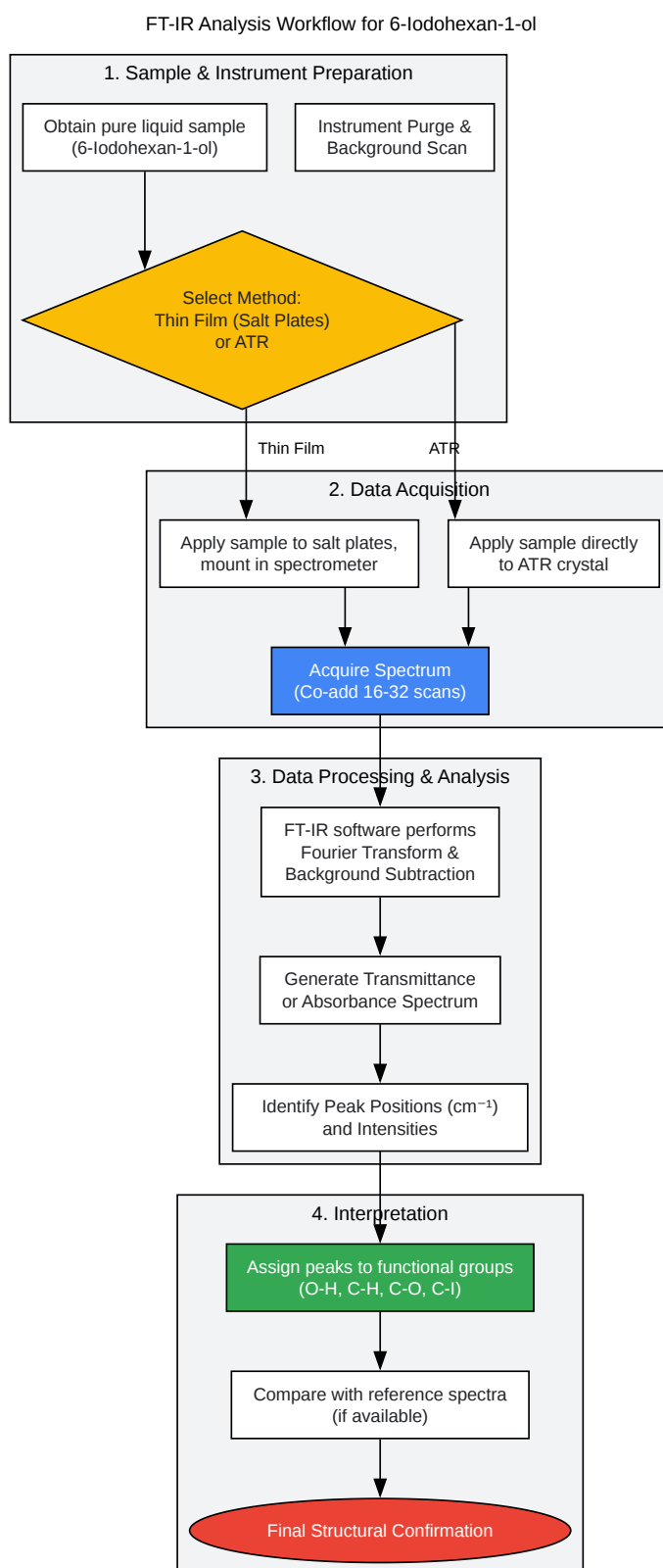
- **Data Acquisition:** Immediately place the assembled plates into the sample holder in the spectrometer's sample compartment. Acquire the FT-IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- **Cleaning:** After analysis, disassemble the plates and clean them thoroughly with a tissue and a suitable solvent like dichloromethane, followed by an ethanol rinse. Store the plates in a desiccator to prevent damage from moisture.

Procedure: ATR Method

- **Background Spectrum:** Ensure the ATR crystal is clean and free of any residue. Acquire a background spectrum with the clean, empty crystal. This will account for the absorbance of the crystal and the ambient environment.
- **Sample Application:** Place a single drop of **6-Iodohehexan-1-ol** directly onto the surface of the ATR crystal, ensuring it completely covers the crystal surface.
- **Data Acquisition:** Acquire the FT-IR spectrum of the sample.
- **Cleaning:** After the measurement, thoroughly clean the ATR crystal surface with a soft tissue dampened with an appropriate solvent (e.g., isopropanol) to remove all traces of the sample.

Visualization of Analytical Workflow

The logical flow of FT-IR spectrum analysis, from initial preparation to final interpretation, is a critical process for ensuring accurate and reproducible results.



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Caption: Logical workflow for the FT-IR analysis of **6-Iodohexan-1-ol**.

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